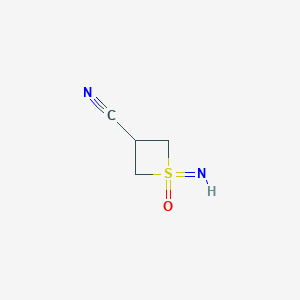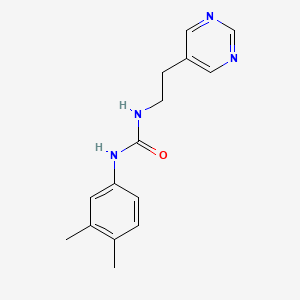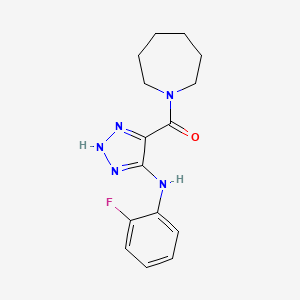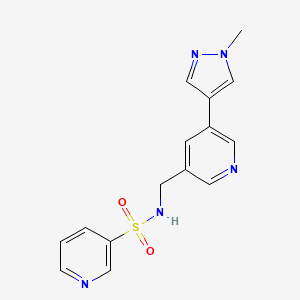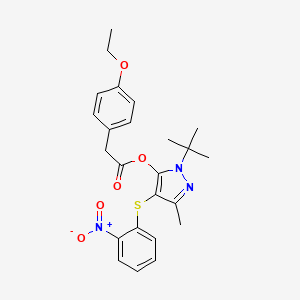
4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one
Vue d'ensemble
Description
4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one, also known as HMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMP belongs to the class of pyridinone derivatives and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one can scavenge free radicals and reduce oxidative stress. 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vivo studies have shown that 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has also been found to have antifungal and antibacterial activity, making it a potential alternative to traditional pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has several advantages for lab experiments, including its low toxicity and high stability. 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one is also relatively easy to synthesize, making it readily available for research purposes. However, 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one also has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use as an alternative to traditional pesticides in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one and to optimize its effectiveness in various applications.
Applications De Recherche Scientifique
4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has been studied for its potential use in various fields, including medicine, agriculture, and material science. In medicine, 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has been found to have antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has been found to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides. In material science, 4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs).
Propriétés
IUPAC Name |
4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-6-11(15)7-12(16)14(9)8-10-4-2-3-5-13-10/h2-7,15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHOTPBXDZYNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2957385.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2957387.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2957388.png)
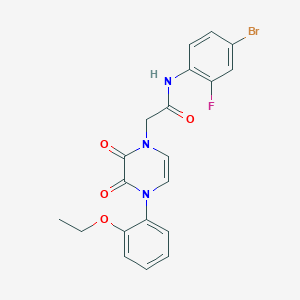
![8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2957395.png)
![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2957396.png)
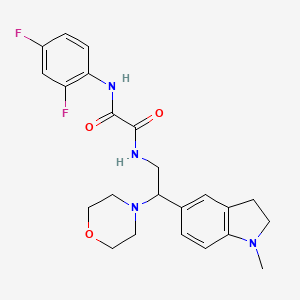
![5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2957400.png)
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2957401.png)
